molecular formula C22H34N6O16S4 B10765666 S-Adenosyl-L-methionine Disulfate Tosylate CAS No. 375798-65-5

S-Adenosyl-L-methionine Disulfate Tosylate

Cat. No.: B10765666
CAS No.: 375798-65-5
M. Wt: 766.8 g/mol
InChI Key: XDCFCHNAIMYBAZ-XQVUROGGSA-N
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Description

S-Adenosyl-L-methionine Disulfate Tosylate: is a compound that serves as a methyl group donor in various biochemical processes. It is a derivative of S-Adenosyl-L-methionine, which is naturally present in the body and plays a crucial role in cellular metabolism. This compound is known for its applications in medical research, particularly in the treatment of liver diseases, depression, and osteoarthritis .

Preparation Methods

Synthetic Routes and Reaction Conditions: S-Adenosyl-L-methionine Disulfate Tosylate is typically synthesized by reacting adenosine with L-methionine in the presence of a catalyst. The reaction involves the formation of a disulfate tosylate salt, which enhances the stability of the compound .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: S-Adenosyl-L-methionine Disulfate Tosylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions: The reactions involving this compound typically require the presence of specific enzymes, such as S-adenosylmethionine synthetase, which catalyzes the formation of the compound from L-methionine and adenosine triphosphate .

Major Products Formed: The major products formed from these reactions include methylated nucleic acids, proteins, and lipids. Additionally, the compound can be converted into S-adenosyl-L-homocysteine after donating its methyl group .

Scientific Research Applications

Chemistry: In chemistry, S-Adenosyl-L-methionine Disulfate Tosylate is used as a methyl group donor in various synthetic reactions. It is also employed in the study of methylation processes and enzyme mechanisms .

Biology: In biological research, this compound is essential for studying cellular methylation and gene expression. It is used to investigate the role of methylation in DNA and RNA synthesis .

Medicine: Medically, this compound is used in the treatment of liver diseases, depression, and osteoarthritis. It has shown potential in reducing symptoms and improving the quality of life for patients with these conditions .

Industry: In the industrial sector, this compound is used in the production of dietary supplements and pharmaceuticals. It is valued for its stability and effectiveness in various formulations .

Mechanism of Action

S-Adenosyl-L-methionine Disulfate Tosylate exerts its effects by donating a methyl group to various substrates through a process called transmethylation. This process is catalyzed by specific enzymes, such as methyltransferases, which facilitate the transfer of the methyl group to acceptor molecules. The compound plays a crucial role in the synthesis of nucleic acids, proteins, and lipids, and is involved in numerous biochemical pathways, including the methionine cycle and transsulfuration .

Comparison with Similar Compounds

Uniqueness: S-Adenosyl-L-methionine Disulfate Tosylate is unique due to its enhanced stability and effectiveness as a methyl group donor. Its disulfate tosylate form provides better pharmacokinetic properties compared to other salts of S-Adenosyl-L-methionine, making it a preferred choice in both research and industrial applications .

Properties

IUPAC Name

(2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]butanoate;4-methylbenzenesulfonic acid;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N6O5S.C7H8O3S.2H2O4S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;1-6-2-4-7(5-3-6)11(8,9)10;2*1-5(2,3)4/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);2-5H,1H3,(H,8,9,10);2*(H2,1,2,3,4)/t7-,8+,10+,11+,14+,27?;;;/m0.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDCFCHNAIMYBAZ-XQVUROGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C[S+](CCC(C(=O)[O-])N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.OS(=O)(=O)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C[S+](CC[C@@H](C(=O)[O-])N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O.OS(=O)(=O)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N6O16S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

766.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97540-22-2, 375798-65-5, 375798-66-6
Record name Adenosine, 5′-[[(3S)-3-amino-3-carboxypropyl]methylsulfonio]-5′-deoxy-, sulfate, 4-methylbenzenesulfonate sulfate (1:1:1:1)
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Record name Adenosylmethionine tosylate bis(sulfate)
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Record name S-Adenosyl-L-methionine disulfate tosylate, (S)-
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Record name S-Adenosyl-L-methionine disulfate tosylate, (R)-
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Record name S-Adenosyl-L-Methionine Disulfate Tosylate
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Record name S-ADENOSYL-L-METHIONINE DISULFATE TOSYLATE, (S)-
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Record name S-ADENOSYL-L-METHIONINE DISULFATE TOSYLATE, (R)-
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Record name S-ADENOSYL-L-METHIONINE DISULFATE TOSYLATE
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